molecular formula AlAs B1584279 Aluminum arsenide (AlAs) CAS No. 22831-42-1

Aluminum arsenide (AlAs)

Katalognummer B1584279
CAS-Nummer: 22831-42-1
Molekulargewicht: 101.90313 g/mol
InChI-Schlüssel: MDPILPRLPQYEEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Aluminum Arsenide (AlAs) is a semiconductor material with almost the same lattice constant as that of Gallium Arsenide (GaAs). It can form a superlattice with GaAs, which results in its semiconductive properties . It is often used in conjunction with other III-V semiconductors like GaAs to form heterostructures and quantum wells, which are essential components in modern optoelectronic devices .


Synthesis Analysis

The synthesis of Aluminum Arsenide (AlAs) is a complex process due to the compound’s high melting point of around 1,700 °C and the extreme reactivity of aluminum at such temperatures. Advanced techniques such as Molecular Beam Epitaxy (MBE) and Metalorganic Chemical Vapor Deposition (MOCVD) are used in fabrication . These approaches are preferred over traditional methods like liquid and vapor-phase epitaxy techniques or melt-growth techniques, which can produce less stable AlAs crystals and can generate hazardous arsine gas (AsH3) when exposed to moist air .


Molecular Structure Analysis

AlAs has a cubic crystal structure and a direct band gap of about 2.16 eV at room temperature . It shares a similar lattice constant with GaAs and Aluminum Gallium Arsenide, which enables it to form a superlattice with GaAs, enhancing its semiconductor properties .


Chemical Reactions Analysis

Aluminum Arsenide readily reacts with acid, acid fumes, and moisture . It reacts with acids to make arsine . It is made by reacting aluminum and arsenic .


Physical And Chemical Properties Analysis

AlAs has a molar mass of 101.9031 g/mol, appears as orange crystals, and has a density of 3.72 g/cm^3 . It has a melting point of 1,740 °C, reacts with water, and has a band gap of 2.12 eV . Its thermal conductivity is 0.9 W/(cm·K) at 300 K, and it has a refractive index of 3 in the infrared .

Wissenschaftliche Forschungsanwendungen

Solid-State Devices and Optoelectronics

Aluminum arsenide (AlAs) is significant in the field of solid-state devices. Its alloys with gallium arsenide (GaAs) are used in high-speed electron and optoelectronic devices. These materials, including AlAs, GaAs, and AlxGa1-x, are also employed in the fabrication of III–V quantum structures. This application is essential for the advancement of modern electronics and optoelectronic systems (Adachi, 1999).

Superlattice Materials

AlAs is a key component of the superlattice material AlxGa1-xAs. It is often capped with a thin layer of GaAs, especially in superlattice structures containing alternate layers of AlAs and GaAs, due to its hydroscopic nature. This characteristic necessitates careful handling in experiments, but the resulting superlattice structures have significant implications in various scientific and technological fields (Palik, Glembocki, & Takarabe, 1997).

Metastable Phases and Phase Transformations

Research has proposed new metastable phases for AlAs, including structures with different symmetries. These findings are crucial for understanding phase transformations under pressure for several AlAs polymorphs and their mechanical properties. The discovery of these new phases opens possibilities for new materials with unique properties (Liu et al., 2017).

Structural and Electronic Properties under Pressure

First-principle studies have analyzed the structural and electronic properties of AlAs under pressure. Understanding the stability of various phases of AlAs as a function of pressure is crucial for applications where these materials might be subject to varying environmental conditions (Srivastava, Tyagi, Sharma, & Singh, 2011).

Hydrogenated Aluminum Arsenide Clusters

Density functional theory (DFT) studies on the chemisorption of hydrogen on AlAs clusters reveal insights into the electronic structure and stability of these complexes. This research is pivotal for understanding the interaction of AlAs with other elements and molecules, which has implications for material science and chemistry (Guo, 2011).

Diluted Magnetic Semiconductors

Doping AlAs with transition metal impurities creates diluted magnetic semiconductors with intriguing electronic and magnetic properties. These materials are promising for spintronics applications, an emerging field in electronics that uses the intrinsic spin of electrons (Boutaleb et al., 2018).

Nano-Plasmonic Couplers

AlAs has been studied for its potential use in nano-plasmonic couplers. These couplers, when constructed with materials like AlAs, show promising performance in certain wavelength ranges, which is crucial for the development of advanced optical communication technologies (Saber & Sagor, 2015).

Zukünftige Richtungen

AlAs is instrumental in various high-tech applications ranging from high-speed electronics, optoelectronics, and integrated circuits to solar energy and quantum technology . Its wider band gap compared to GaAs enhances its suitability for high-temperature operations, high-power applications, and high-frequency devices . Scientists from the National University of Callao studied the electronic structure of AlAs to understand how electrons move within the material .

Eigenschaften

IUPAC Name

alumanylidynearsane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Al.As
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDPILPRLPQYEEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Al]#[As]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

AlAs
Record name Aluminium arsenide
Source Wikipedia
URL https://en.wikipedia.org/wiki/Aluminium_arsenide
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9066831
Record name Aluminum arsenide (AlAs)
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Molecular Weight

101.90313 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aluminum arsenide (AlAs)

CAS RN

22831-42-1
Record name Aluminum arsenide
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Record name Aluminum arsenide (AlAs)
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Record name Aluminum arsenide (AlAs)
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Record name Aluminum arsenide (AlAs)
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Record name Aluminium arsenide
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Citations

For This Compound
474
Citations
ED Palik, OJ Glembocki, K Takarabe - Handbook of Optical Constants of …, 1997 - Elsevier
Publisher Summary This chapter describes optical constants—namely, refractive index n and extinction coefficient k for aluminum arsenide (AlAs). It is not been investigated much …
Number of citations: 2 www.sciencedirect.com
TP Vinu - Materials Today: Proceedings, 2023 - Elsevier
The study of non-linear elasticity and elastic anisotropy in semiconducting crystals is a subject of great interest. Murnaghan’s finite deformation theory and elastic theory of Thurston and …
Number of citations: 0 www.sciencedirect.com
PA Schultz - MRS Online Proceedings Library (OPL), 2011 - cambridge.org
The structures, energies, and energy levels of a comprehensive set of simple intrinsic point defects in aluminum arsenide are predicted using density functional theory (DFT). The …
Number of citations: 2 www.cambridge.org
HT Minden - Applied Physics Letters, 1970 - aip.scitation.org
Epitaxial AlAs was grown on GaAs substrates, and polycrystalline AlAs films were deposited on quartz. The visible optical absorption edge indicated that the direct band gap was 3.5 eV …
Number of citations: 19 aip.scitation.org
L Hobbs, I Eddie, G Erwin, AC Bryce… - Journal of electronic …, 2005 - Springer
Annealing or processing of AlAs that has been subjected to a wet thermal oxidation process can result in severe delamination of material at the oxidation front. This paper reports a …
Number of citations: 7 link.springer.com
J Moser, T Zibold, D Schuh, M Bichler, F Ertl… - Applied Physics …, 2005 - pubs.aip.org
We report conductance measurements in quantum wires made of aluminum arsenide, a heavy-mass, multivalley one-dimensional (1D) system. Zero-bias conductance steps are …
Number of citations: 20 pubs.aip.org
S Prabhu-Gaunkar, S Birner, S Dasgupta, C Knaak… - Physical Review B, 2011 - APS
This paper describes a complete analytical formalism for calculating electron subband energy and degeneracy in strained multivalley quantum wells grown along any orientation with …
Number of citations: 15 journals.aps.org
Y Vasimalla, HS Pradhan - Journal of Optics, 2023 - Springer
This paper presents the modeling of a novel Kron-5 (K5) prism-based Surface Plasmon Resonance (SPR) sensor to detect urea employing Aluminum arsenide (AlAs). The proposed …
Number of citations: 1 link.springer.com
HR Jappor, ZA Saleh, MA Abdulsattar - Journal of Babylon University/Pure …, 2013 - iasj.net
The ab initio restricted Hartree-Fock method is used to simulate the electronic structure of aluminum arsenide nanocrystals consists of (216-738 atoms) with sizes ranging up to about …
Number of citations: 2 www.iasj.net
PA Schultz - 2012 - osti.gov
This Report presents numerical tables summarizing properties of intrinsic defects in aluminum arsenide, AlAs, as computed by density functional theory. This Report serves as a …
Number of citations: 2 www.osti.gov

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